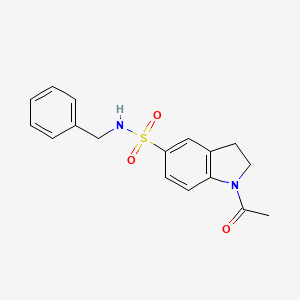

1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE

Description

1-Acetylmethadol (LAAM) is a synthetic opioid agonist used in opioid maintenance therapy. It acts as a long-acting alternative to methadone due to its active metabolites (nor-LAAM and dinor-LAAM), which prolong its duration of action. Key pharmacological properties include:

- Binding affinity: High binding to blood plasma proteins (54–60% in vitro), influencing its pharmacokinetic profile .

- Cardiovascular effects: Modulates cardiac ion channels, leading to QT prolongation in vivo and in isolated organ studies .

- Clinical use: Demonstrated efficacy in opioid maintenance programs, with reduced dosing frequency compared to methadone .

Properties

IUPAC Name |

1-acetyl-N-benzyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-15-11-16(7-8-17(15)19)23(21,22)18-12-14-5-3-2-4-6-14/h2-8,11,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZGVRUSLLGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include indole derivatives and sulfonamide precursors.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles

| Property | 1-Acetylmethadol (LAAM) | Methadone | (-)-1-Acetyl-N,N-dimethadol |

|---|---|---|---|

| Protein Binding (%) | 54–60 | 85–90 | Not reported |

| Half-life (hours) | 48–72 | 24–36 | 12–24 |

| QT Prolongation Risk | High | Moderate-High | Low |

| Dosing Frequency | Every 48–72 hours | Daily | Not established |

| Self-Administration | Low (114–120) | High | Not studied |

Key Findings:

Efficacy in Maintenance Therapy :

- LAAM showed comparable efficacy to methadone in reducing opioid withdrawal symptoms but required less frequent dosing (48–72 hours vs. daily) .

- Mortality rates in LAAM-treated patients were comparable to methadone, though epidemiological data highlighted context-dependent risks (e.g., cardiovascular events) .

Neuropharmacological Effects :

- LAAM reduced REM sleep disturbances in opioid-dependent subjects, unlike methadone, which exacerbated sleep fragmentation .

- Chronic LAAM administration attenuated phencyclidine-induced behavioral responses in rats, suggesting NMDA receptor modulation .

Safety Profile: LAAM’s cardiovascular risks (e.g., QT prolongation) were more pronounced than methadone’s in isolated organ studies . (-)-1-Acetyl-N,N-dimethadol, a structural analog, exhibited lower cardiovascular toxicity but lacked clinical validation .

Limitations of Available Evidence

- Scope: No data on 1-ACETYL-N~5~-BENZYL-5-INDOLINESULFONAMIDE were found in the provided sources. The analysis above pertains to structurally distinct opioids.

- Temporal Constraints : Evidence dates to 1979, omitting modern advancements in sulfonamide-based therapeutics.

- Structural Relevance : Indoline sulfonamides (e.g., the queried compound) typically target enzymes like carbonic anhydrase or kinases, differing mechanistically from opioids like LAAM.

Framework for Future Comparisons

For This compound , a rigorous comparison would require:

Structural analogs : Compare with indoline sulfonamides (e.g., 5-Indolinesulfonamide derivatives ) targeting similar enzymes.

Pharmacokinetic Data : Protein binding, metabolic stability, and half-life relative to benchmark compounds.

Target Engagement : Specificity for enzymes/receptors (e.g., carbonic anhydrase isoforms) vs. off-target effects.

Clinical Outcomes : Efficacy in disease models (e.g., glaucoma, cancer) and toxicity profiles.

Biological Activity

1-Acetyl-N^5-benzyl-5-indolinesulfonamide is a compound of interest in pharmacological research, particularly due to its potential biological activities, including anticonvulsant properties. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

1-Acetyl-N^5-benzyl-5-indolinesulfonamide belongs to a class of compounds characterized by the presence of an indole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound features:

- An indole moiety, which contributes to its pharmacological properties.

- An acetyl group that may influence its solubility and reactivity.

- A benzyl group that can enhance interactions with biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of N-benzyl 2-acetamidoacetamides exhibit significant anticonvulsant activity. Specifically, studies have shown that compounds with similar structures to 1-acetyl-N^5-benzyl-5-indolinesulfonamide can provide substantial protection against seizures induced by maximal electroshock (MES) in animal models.

In a comparative study, the efficacy of various derivatives was assessed using the MES-induced seizure test. The findings indicated that certain compounds offered full protection at doses comparable to established anticonvulsants like phenobarbital. For instance, the effective dose (ED50) for one derivative was reported at 30 mg/kg, demonstrating promising anticonvulsant potential .

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| N-benzyl 2-acetamidoacetamide | 30 | |

| Phenobarbital | 22 | |

| 1-Acetyl-N^5-benzyl-5-indolinesulfonamide | TBD | Current Study |

The precise mechanism through which 1-acetyl-N^5-benzyl-5-indolinesulfonamide exerts its anticonvulsant effects is not fully elucidated. However, it is hypothesized that the compound may modulate neurotransmitter systems or ion channels involved in neuronal excitability. The presence of the indole structure suggests potential interactions with serotonin receptors, which are known to play a role in seizure modulation.

Case Studies and Research Findings

Case Study: Efficacy in Animal Models

A notable case study involved the administration of various N-benzyl derivatives in rodent models to evaluate their anticonvulsant properties. The study systematically compared the effects of these compounds on seizure thresholds and behavioral outcomes post-administration. Results indicated that specific structural modifications significantly enhanced efficacy, suggesting a structure-activity relationship that could guide future drug design.

Findings from Recent Research

Recent studies have focused on synthesizing new derivatives based on the indoline sulfonamide framework to explore their biological activities further. These investigations have revealed that modifications at the benzyl position can lead to enhanced potency against seizures while minimizing side effects commonly associated with traditional anticonvulsants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.